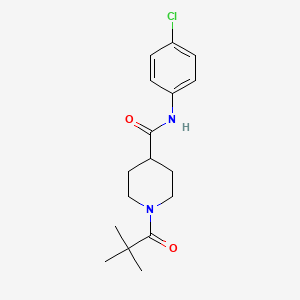
N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist of the delta-opioid receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. SNC80 has been extensively studied due to its potential therapeutic applications in the treatment of pain, depression, and anxiety.
Mecanismo De Acción
N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide acts as a highly selective agonist of the delta-opioid receptor, which is primarily found in the central nervous system. Activation of the delta-opioid receptor by N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide results in the inhibition of neuronal activity, which leads to analgesia, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including analgesia, antidepressant, anxiolytic, and anti-inflammatory effects. N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has also been shown to have potential neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has several advantages for use in lab experiments, including its high selectivity for the delta-opioid receptor, its potent analgesic, antidepressant, and anxiolytic effects, and its potential neuroprotective effects. However, N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide also has several limitations, including its potential for addiction and abuse, its potential for tolerance and dependence, and its potential for adverse side effects.
Direcciones Futuras
There are several potential future directions for research on N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, including the development of novel analogues with improved selectivity and efficacy, the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, and the investigation of its potential for use in combination therapies with other drugs. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been shown to have analgesic, antidepressant, anxiolytic, and anti-inflammatory effects. In clinical studies, N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been shown to have potential therapeutic applications in the treatment of pain, depression, and anxiety disorders.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-17(2,3)16(22)20-10-8-12(9-11-20)15(21)19-14-6-4-13(18)5-7-14/h4-7,12H,8-11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENCXSFROVEIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4736418.png)
![5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4736422.png)

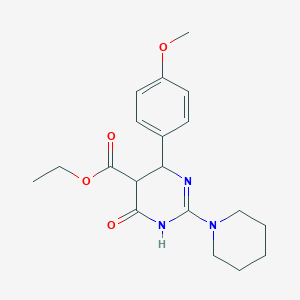
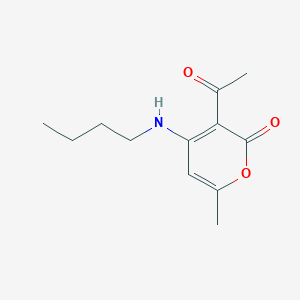
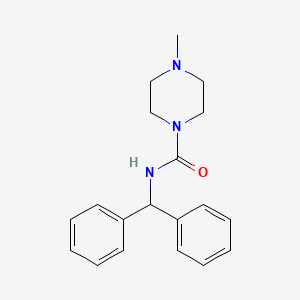
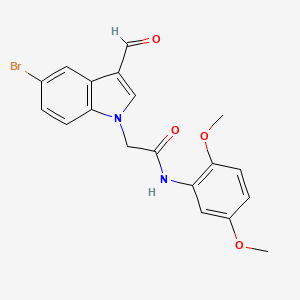
![2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4736466.png)
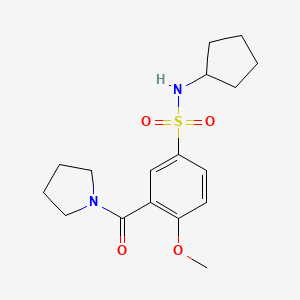
![methyl {6-chloro-4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B4736485.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4736488.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}pentanamide](/img/structure/B4736507.png)
![2-{[(4-bromophenoxy)acetyl]amino}benzoic acid](/img/structure/B4736516.png)
amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4736519.png)